Allyl mercaptan

Vue d'ensemble

Description

It is a small molecule allyl derivative derived from garlic and other plants in the genus Allium . This compound is known for its strong odor and is a significant component of garlic’s characteristic smell. Allyl mercaptan has been identified as a potent histone deacetylase (HDAC) inhibitor, making it a compound of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl mercaptan can be synthesized through several methods:

Hydrosulfide Anion Reaction: One common method involves the reaction of hydrosulfide anion (HS⁻) with an alkyl halide (e.g., allyl chloride) in an S_N2 reaction.

Thiourea Method: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For example, the catalytic splitting of alcohols in the presence of hydrogen sulfide can produce thiols, including this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: It can be reduced to form simpler sulfur compounds.

Substitution: this compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Disulfides: Formed through oxidation.

Sulfonic Acids: Formed through further oxidation.

Thioethers: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemical Applications

Allyl mercaptan serves as a valuable reagent in organic synthesis. Its applications include:

- Synthesis of Organosulfur Compounds : It acts as a building block for more complex molecules, facilitating the creation of various organosulfur derivatives.

- Chemical Reactions : Used in reactions involving thiol groups, it can participate in nucleophilic substitutions and additions due to its reactive sulfhydryl group.

Biological Applications

This compound has been extensively studied for its biological activities:

- Histone Deacetylase Inhibition : It is recognized as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Research indicates that this compound promotes histone acetylation, leading to increased accessibility of transcription factors to DNA, thereby influencing cell proliferation and differentiation .

- Anticancer Properties : Studies show that this compound can inhibit cholesterol synthesis in cancer cells, suggesting potential anticancer effects. In particular, it has been demonstrated to reduce the viability of Hep-G2 cells at higher concentrations while inhibiting cholesterol synthesis by up to 80% at lower concentrations .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medical Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Research : Its ability to inhibit HDACs suggests it may contribute to cancer prevention strategies by modulating gene expression related to tumor growth .

- Cholesterol Management : Given its role in inhibiting cholesterol synthesis, this compound may have implications for managing hyperlipidemia and associated cardiovascular diseases .

- Antioxidant Properties : Preliminary research indicates that this compound may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress within cells.

Industrial Applications

In addition to its biological roles, this compound has practical applications in industry:

- Flavoring Agent : Due to its strong aroma reminiscent of garlic, it is used as a flavoring agent in food products .

- Chemical Manufacturing : Its reactivity makes it useful in the production of various chemicals and materials in the chemical industry.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Building block for organosulfur compounds |

| Biology | HDAC inhibitor | Influences gene expression; potential anticancer effects |

| Medicine | Antimicrobial agent | Exhibits activity against bacteria and fungi |

| Cholesterol management | Inhibits cholesterol synthesis | |

| Industrial | Flavoring agent | Strong aroma used in food products |

Case Studies

-

Inhibition of Cholesterol Synthesis :

A study demonstrated that this compound inhibits cholesterol synthesis at concentrations as low as 5 µg/mL in Hep-G2 cells. The compound was shown to significantly reduce cholesterol secretion into the medium, indicating its potential use in managing cholesterol levels . -

HDAC Inhibition in Cancer Cells :

Research highlighted this compound's role as an HDAC inhibitor with significant effects on human colon cancer cells. The compound led to increased acetylation of histones and enhanced binding of transcription factors involved in tumor suppression . -

Antimicrobial Properties :

Various studies have reported this compound's effectiveness against a range of microbial pathogens, suggesting its potential application in developing new antimicrobial therapies .

Mécanisme D'action

Allyl mercaptan exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter gene expression, leading to various biological effects, including the induction of apoptosis in cancer cells . The compound interacts with the active site of HDAC enzymes, preventing the deacetylation of histone proteins and thereby affecting chromatin structure and gene transcription .

Comparaison Avec Des Composés Similaires

2-Propenesulfenic Acid (PSA): Another garlic-derived compound with similar reactivity but higher chemical activity.

Allyl Sulfide: A related organosulfur compound with different biological activities.

Diallyl Disulfide: Known for its antimicrobial and anticancer properties.

Uniqueness of Allyl Mercaptan: this compound is unique due to its potent HDAC inhibitory activity, which is not as pronounced in other similar compounds. This makes it particularly valuable in cancer research and therapeutic applications .

Activité Biologique

Allyl mercaptan (AM), a sulfur-containing compound derived from garlic (Allium sativum), has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is produced through the interaction of diallyl disulfide or allicin with cysteine. It exhibits various bioactive properties, including:

- Antioxidant Activity : AM acts as a potent radical scavenger, protecting cells from oxidative stress. This property is crucial in preventing cellular damage caused by free radicals .

- Histone Deacetylase (HDAC) Inhibition : AM has been identified as a competitive inhibitor of HDAC enzymes, particularly HDAC8. This inhibition leads to increased acetylation of histones, which is associated with gene expression regulation and cell cycle arrest in cancer cells .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Effects : AM has shown promising results in inhibiting the proliferation of various cancer cell lines. In human colon cancer cells, AM treatment resulted in the accumulation of acetylated histones and enhanced binding of transcription factors like Sp3 and p53 to the P21WAF1 gene promoter, leading to increased expression of p21 and subsequent cell cycle arrest .

- Antimicrobial Activity : Research indicates that AM possesses antibacterial properties against several pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt biofilm formation and inhibit microbial growth .

- Neuroprotective Effects : AM's antioxidant properties may extend to neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases by mitigating oxidative stress .

Case Study 1: HDAC Inhibition in Cancer Cells

A study conducted by Nian et al. (2009) demonstrated that this compound was the most potent HDAC inhibitor among various organosulfur compounds tested. The study revealed that AM treatment led to significant growth inhibition in HT29 human colon adenocarcinoma cells through a mechanism involving p21WAF1-mediated cell cycle arrest .

Case Study 2: Antioxidant Activity

In a comparative analysis using density functional theory (DFT), AM was shown to possess strong radical scavenging capabilities, making it a candidate for use in food preservation and cosmetic formulations due to its ability to protect against oxidative degradation .

Data Summary

Analyse Des Réactions Chimiques

Polymerization of Allyl Mercaptan

Polythioether Formation this compound can undergo poly-self-addition to form polythioether addition products, specifically alpha-mercapto-omega-allyl-polytrimethylenethioethers . These polythioethers can have number average molecular weights ranging from approximately 296 to 50,000 .

Process Initiation The additions are typically promoted or initiated by heat, irradiation, or chemical free radical catalysts . The polythioethers formed can be modified and crosslinked into vulcanizates . The polymerization process often involves two steps, proceeding through an (allyl mercapto)-trimethylene-mercaptoapropane thiol intermediate .

Reaction Conditions According to a patent document, a monomeric allylic thiol, represented by the general formula where R is either hydrogen or a methyl radical, reacts under mild conditions, such as standing at room temperature, for a short period to produce a dimer in substantial yield .

Dimer Purification The resulting dimer can be purified using conventional distillation techniques and further polymerized or copolymerized under more stringent free radical initiation conditions . This process eliminates the need for an essentially pure allylic mercaptan monomer in the initial polymerization step .

Alternative Dimer Production The dimer of this compound can also be produced by reacting allene with a molar excess of hydrogen sulfide to form trimethylene dithiol, which is then reacted with an excess amount of allene .

Reaction Representation The reactions can be represented by the following equations, where R is either a hydrogen or methyl radical, and n varies from 3 to 600, preferably from 5 to 100 :

Reaction Environment The process for producing polythioether addition products can be conducted in bulk (absence of a diluent), in the presence of inert solvents, or using water emulsion techniques . Low molecular weight polythioether products suitable as a base component in mastic compositions can be prepared efficiently using bulk polymerization techniques . When higher molecular weight materials are desired, the second-stage addition reaction is preferably carried out in the presence of an inert solvent or with a water-surfactant emulsion system .

Solvents Useful inert solvents include saturated aliphatic hydrocarbons, halogenated saturated aliphatic hydrocarbons, aliphatic ethers, and aliphatic thioethers . Examples of such solvents include pentane, cyclohexane, dimethyl sulfide, and diethyl sulfide . Aromatic hydrocarbons as solvents may lead to reduced reaction rates and undesirable side reactions .

Temperature In the first step, involving the dimerization of the allylic mercaptan reagent, the temperature during the reaction should be maintained at about 0°C, preferably -80 to 80°C, for 5 minutes to 12 hours, or preferably 10 minutes to 6 hours, in the case of bulk addition reactions . Similar conditions should be used when the dimer is formed in the presence of a solvent.

Antioxidant and Radical Scavenging Activity

Antiradical Activity this compound (AM) may play a crucial role in deactivating free radicals due to its chemical stability and potential for polymerization, preserving the antiradical activity of the S-H group .

Radical Scavenging Mechanisms Studies have explored the antiradical activity of PSA in water, considering radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET) mechanisms. The abstraction of hydrogen from the hydroxyl moiety is the primary reaction channel, making PSA highly reactive toward HOO- radicals .

SPLET Mechanism In a water medium, the sequential proton loss electron transfer (SPLET) is the dominant free radical scavenging mechanism for both PSA and AM. For AM in a vacuum (benzene), the deactivation of free radicals occurs via the HAT scenario .

Impact of Substituents Aryl substituents have a marginal influence on the S-H activity but significantly affect the activity of the O-H moiety due to the conjugation of bonds in the benzene ring and the propene chain, weakening the O-H bond .

Inhibition of HDAC Activity

HDAC Inhibition Allyl sulphides derived from Allium sativum L. (garlic) inhibit Histone Deacetylase (HDAC) activity in cancer cells . Metabolites of organo-sulphur this compound (AM), such as organo-selenium compound β-methylselenopyruvate (MSP) and α-keto-γ-methylselenobutyrate (KMSB), exhibit better HDAC inhibitory activity than native compounds .

Mechanism Computational studies suggest that these metabolites fit into the active site of HDAC enzymes and chelate catalytic Zn2+ via a sulfhydryl group (AM) or keto acid group (MSP and KMSB) . These compounds induce cell cycle arrest and apoptosis via a p21WAF1-mediated mechanism in human colon cancer cells .

Propriétés

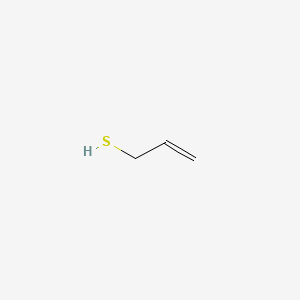

IUPAC Name |

prop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKDJVNUXNQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061226 | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour | |

| Record name | Allyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

65.00 to 67.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.930 | |

| Record name | Allyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

524.0 [mmHg] | |

| Record name | Allyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

870-23-5 | |

| Record name | Allyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL MERCAPTAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X587IBY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl mercaptan?

A1: this compound has a molecular formula of C3H6S and a molecular weight of 74.14 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the infrared and Raman spectra of this compound to understand its vibrational modes and confirm its C1 symmetry. [] Additionally, studies have explored its photoelectron spectra using calculated ionization energies, suggesting the presence of at least four conformers in the gas phase. []

Q3: How does this compound perform as a coating material under various conditions?

A3: Research shows that plasma-deposited this compound can form highly crosslinked layers on unsaturated polymer base layers. This is achieved through thiol-ene bonding, creating a protective coating with excellent wet electrical barrier performance. [] Notably, a coating prepared with fluorinated polyisoprene on a silane-containing base layer exhibited extreme superhydrophobicity, offering high water contact angles and low contact angle hysteresis. []

Q4: Can this compound be used to modify electrode surfaces?

A4: Yes. Studies show that gold nanoparticles capped with this compound can be deposited onto boron-doped diamond (BDD) electrodes. This modification enhances the electrode's sensitivity for detecting arsen (V), demonstrating potential for sensor applications. [] Similar techniques have been explored for improving oxygen sensor sensitivity. []

Q5: How does this compound participate in radical chain reactions?

A5: Theoretical studies using density functional theory (DFT) have explored the radical chain reactions of this compound on H-Si(100)-(2 × 1) surfaces. The formation of γC-, 6C-, or δS-site radical intermediates influences the kinetic selectivity of H-abstraction reactions during this process. [] The doping effect of the silicon substrate can also alter the direction of the surface chain-reaction. []

Q6: Is this compound involved in any biological reactions?

A6: Yes, this compound is a key intermediate in the biosynthesis of allicin, the pungent compound in garlic. Studies have identified a flavin-dependent S-monooxygenase from garlic (AsFMO) that utilizes this compound and NADPH to generate sulfenic acid, a precursor to allicin. []

Q7: How is computational chemistry employed to study this compound?

A7: Density functional theory (DFT) calculations have been instrumental in studying the adsorption of this compound on silicon surfaces like Si(100)-(2 × 1). [, ] These calculations help determine the adsorption energy, electronic band structure, and provide insights into the chain reaction mechanism during self-assembled monolayer formation.

Q8: How does the structure of this compound influence its histone deacetylase (HDAC) inhibitory activity?

A8: this compound is a more potent HDAC inhibitor compared to its diallyl counterparts (diallyl sulfide, diallyl disulfide). [] This suggests that the single allyl group and the free thiol group are essential for its HDAC inhibitory activity. Further research with this compound analogs could reveal the specific structural features responsible for its potency.

Q9: Are there any strategies to improve the stability of this compound?

A10: Microencapsulation with rice flour as a wall material has shown promise in extending the release of this compound, potentially for over 20 months. [] This approach could enhance its stability and controlled release for applications in pest control and food packaging.

Q10: What is known about the toxicity of this compound?

A11: While generally recognized as safe for consumption in food, concentrated this compound can be toxic. Research on its toxicological profile focuses on its effects on various organisms. For example, studies on Giardia intestinalis, a microaerophilic flagellate, show that this compound exhibits antigiardial activity with an IC50 value of 37 μg/mL. []

Q11: What analytical techniques are used to study this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices, including food samples, breath analysis, and plant extracts. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique before GC-MS analysis to improve the sensitivity and selectivity of the method. [, ]

Q12: How is this compound typically quantified in biological samples?

A13: Researchers use techniques like stable isotope dilution assay (SIDA) with mass spectrometry to accurately quantify this compound in complex biological samples. [] This method involves using isotopically labeled this compound as an internal standard, enabling accurate quantification even at trace levels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.